![molecular formula C13H11F2NO B570809 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one CAS No. 112822-91-0](/img/structure/B570809.png)
1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling of cytokines involved in immune cell development and function. CP-690,550 has been shown to have potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines involved in immune cell development and function. By inhibiting JAK3, 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one effectively blocks the downstream signaling of cytokines, leading to a reduction in the production of pro-inflammatory cytokines and the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects
1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one has been shown to have a number of biochemical and physiological effects. In preclinical studies, 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one has been shown to effectively reduce the production of pro-inflammatory cytokines and inhibit immune cell activation and proliferation. Clinical trials have demonstrated the efficacy of 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell development and function. However, 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one also has limitations, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are a number of future directions for research on 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one. One area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of JAK3 in other disease states, such as cancer and infectious diseases. Additionally, further research is needed to better understand the mechanisms of action of 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one and its potential for combination therapy with other immunomodulatory agents.
Synthesemethoden
The synthesis of 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one involves a series of chemical reactions starting from 8-methylquinoline. The first step involves the chlorination of 8-methylquinoline to form 8-chloro-quinoline. This is followed by a reaction with cyclopropylamine to form 1-cyclopropyl-8-chloro-quinoline. The final step involves the introduction of difluoromethyl group to the quinoline ring through a reaction with difluoromethyl-phenyl-sulfone. The resulting product is 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one has been shown to effectively suppress the activity of JAK3 and inhibit the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. Clinical trials have demonstrated the efficacy of 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-cyclopropyl-6,7-difluoro-8-methylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-7-12(15)10(14)6-9-11(17)4-5-16(13(7)9)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIOJVYKKSEGOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1F)F)C(=O)C=CN2C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698083 |
Source
|
Record name | 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one | |
CAS RN |
112822-91-0 |
Source
|
Record name | 1-Cyclopropyl-6,7-difluoro-8-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.